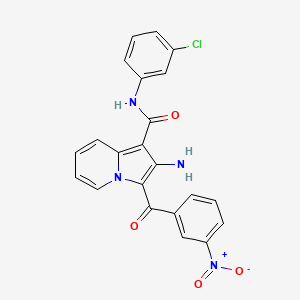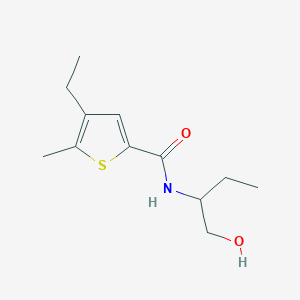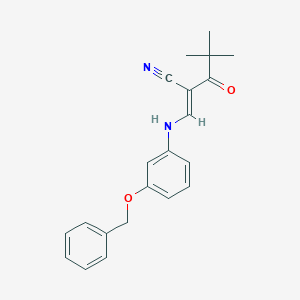
2-(2,2-Dimethylpropanoyl)-3-((3-(benzyloxy)phenyl)amino)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropanoyl)-3-((3-(benzyloxy)phenyl)amino)prop-2-enenitrile (2,2-DMPAP) is a synthetic compound derived from benzyloxy-phenylalanine. It is a member of the class of compounds known as acrylamides, which are characterized by their ability to form polymers networks. 2,2-DMPAP has a wide range of applications in scientific research, due to its unique chemical and physical properties. In particular, it has been used to study the mechanism of action of enzymes, to measure protein-protein interactions, and to analyze biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Synthesis and Kinetics
The compound has been involved in studies focusing on chemical synthesis and reaction kinetics. For instance, Platonova et al. (2013) explored the synthesis of related compounds through cyclization processes, emphasizing the kinetics of these reactions (Platonova et al., 2013). This highlights the compound's role in understanding reaction mechanisms and synthetic pathways in organic chemistry.
Photoisomerization Studies
Research by Chiacchio et al. (1988) on the photoisomerization of similar compounds provides insights into their behavior under light exposure. This research is significant in fields like photochemistry and material sciences, where understanding the effects of light on chemical structures is crucial (Chiacchio et al., 1988).
Crystallography and Theoretical Studies
Kant et al. (2014) conducted detailed crystallographic and theoretical studies on structurally related compounds. These studies are vital for understanding the molecular geometry, intermolecular interactions, and potential applications in material science and molecular engineering (Kant et al., 2014).
Potential for Antidepressant Agents
Research has been conducted on derivatives of this compound for potential use as antidepressant agents. Clark et al. (1979) synthesized analogues and evaluated their antidepressant properties, contributing to pharmaceutical research and drug development (Clark et al., 1979).
Catalysis and Ligand Development
The compound has also been studied in the context of catalysis. Vidal‐Ferran et al. (1998) explored its application in developing catalytic ligands, which is fundamental in synthetic chemistry and industrial processes (Vidal‐Ferran et al., 1998).
Glycoside and Glycosyl Ester Synthesis
The compound has been utilized in the synthesis of glycosides and glycosyl esters, as reported by Crich and Cai (2007). This research has implications for carbohydrate chemistry and the development of novel biochemical compounds (Crich & Cai, 2007).
Synthesis of Heterocyclic Systems
Selič et al. (1997) explored its use in the synthesis of various heterocyclic systems, contributing to the field of heterocyclic chemistry, which is fundamental in developing new pharmaceuticals and agrochemicals (Selič et al., 1997).
Green Synthesis Approaches
Research on green chemistry applications, such as the work by Suman et al. (2017), demonstrates the compound's potential in environmentally friendly synthesis methods, crucial for sustainable chemistry practices (Suman et al., 2017).
Fungicidal Activity
Bianchi et al. (1992) investigated the biological activity of stereoisomers of related compounds, highlighting the compound's potential application in developing new fungicides (Bianchi et al., 1992).
Propriétés
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-[(3-phenylmethoxyanilino)methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)20(24)17(13-22)14-23-18-10-7-11-19(12-18)25-15-16-8-5-4-6-9-16/h4-12,14,23H,15H2,1-3H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPRICFWFPBYJS-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NC1=CC(=CC=C1)OCC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-((3-(benzyloxy)phenyl)amino)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


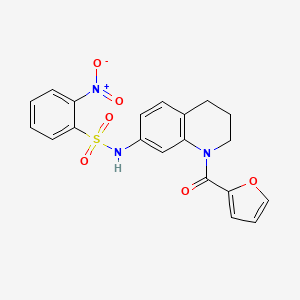
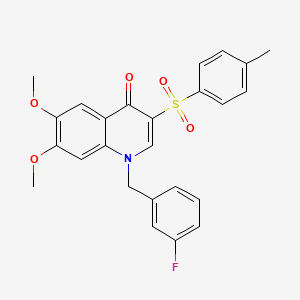


![N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2418370.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2418373.png)
![methyl 3-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2418374.png)
![N-(2-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2418376.png)
![2-cyclohexyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2418377.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2418378.png)
